molecular formula C17H13ClN4O4 B2579607 4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide CAS No. 920489-08-3

4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide

Cat. No.: B2579607
CAS No.: 920489-08-3
M. Wt: 372.77
InChI Key: PVXROSMHMVUHRK-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 3 with a 4-chloro-3-nitrobenzamide group.

Properties

IUPAC Name

4-chloro-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-9-5-6-21-14(7-9)19-10(2)15(17(21)24)20-16(23)11-3-4-12(18)13(8-11)22(25)26/h3-8H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXROSMHMVUHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the nitrobenzamide moiety. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted benzamides.

Scientific Research Applications

4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Substituent Effects on Pyrido[1,2-a]pyrimidin Derivatives

The pyrido[1,2-a]pyrimidinone core is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituents on Position 3 Molecular Weight Key Features
Target Compound 4-Chloro-3-nitrobenzamide 402.78 (calc.) Electron-withdrawing groups may enhance stability and target affinity.
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-methylbenzamide 3-Methylbenzamide 335.37 (calc.) Electron-donating methyl group; likely lower polarity than target compound.
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethoxyacetamide 2-Ethoxyacetamide 275.30 Ether and amide groups may improve solubility; smaller substituent.

Key Observations :

  • Methylbenzamide () lacks electron-withdrawing effects, which may reduce electrophilic interactions critical for enzyme inhibition .

Comparison with Benzothiazolo[3,2-a]pyrimidin Derivatives

A structurally related benzothiazolo-pyrimidin derivative (C24H18N2OS) features a fused thiazole ring and a benzoyl group . Key differences include:

  • Core Structure: The benzothiazolo-pyrimidin system introduces sulfur, which may enhance π-stacking or metal-binding capabilities compared to the pyrido-pyrimidinone core.
  • Substituents : The benzoyl group in the benzothiazolo analog creates a more planar structure (dihedral angle = 75.33° with pyrimidin ring) , whereas the nitrobenzamide group in the target compound could introduce steric hindrance.
  • Biological Activity : Benzothiazolo-pyrimidin derivatives exhibit antibacterial and antitumor activities , suggesting that the target compound’s nitro/chloro substituents might similarly target microbial or cancer pathways.

Comparison with Benzisoxazole-Pyrido-pyrimidin Hybrids

A benzisoxazole-pyrido-pyrimidin hybrid (e.g., 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-pyrido-pyrimidin-3-yl)ethyl]piperidinium nitrate) shares a pyrido-pyrimidinone core but incorporates a benzisoxazole group linked to a piperidinium moiety .

  • Functional Implications : The piperidinium nitrate salt in the hybrid improves water solubility, whereas the target compound’s nitro/chloro groups may favor lipophilicity.

Crystallographic and Conformational Insights

Crystallographic data for related compounds highlight substituent effects on molecular conformation:

  • In the benzothiazolo-pyrimidin derivative, the benzoyl group forms a 75.33° dihedral angle with the pyrimidin ring, enabling C–H···N hydrogen-bonded dimers .
  • The target compound’s nitro and chloro substituents may similarly influence packing via halogen bonding (Cl···N/O) or nitro group π-interactions, though experimental data are needed.
  • SHELX software () is commonly used for refining such structures, ensuring accuracy in bond length/angle measurements .

Biological Activity

4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide is a synthetic compound that belongs to a class of pyrido[1,2-a]pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The structural characteristics of this compound suggest possible interactions with various biological targets, making it an interesting candidate for further research.

  • Molecular Formula : C₁₇H₁₄ClN₄O₄
  • Molecular Weight : 338.32 g/mol
  • CAS Number : 897616-91-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate key biological pathways such as:

  • Enzyme inhibition : The compound may inhibit enzymes involved in cellular proliferation or survival.
  • Receptor binding : It may bind to receptors that regulate various physiological processes.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related nitrobenzamide derivatives have shown their potential to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Antiviral Activity

Pyrimidine derivatives have been reported to possess antiviral properties. They can interfere with viral replication by targeting viral enzymes or host cell pathways essential for virus propagation. Recent findings suggest that pyrimidine biosynthesis inhibitors can enhance the production of interferons, which play a crucial role in the antiviral immune response .

Case Studies and Research Findings

  • Study on Related Compounds : A study focused on 4-iodo-3-nitrobenzamide demonstrated its ability to selectively kill tumor cells without significant toxicity to normal tissues. This was achieved through a mechanism involving the reduction of the compound within tumor cells .
  • Pyrimidine Derivatives in Antiviral Research : Research has shown that certain pyrimidine derivatives can amplify type I and type III interferons production when cells are stimulated with specific ligands. This suggests a potential therapeutic application in enhancing antiviral defenses .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Iodo-3-nitrobenzamideStructureInduces apoptosis in tumor cells
Pyrimidine DerivativesStructureAntiviral and immunostimulatory effects

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